molecular formula C40H24N2O8S2 B2923305 N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide CAS No. 331972-49-7

N-[4'-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1'-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B2923305
CAS No.: 331972-49-7
M. Wt: 724.76
InChI Key: VNEZTZCARNSPCO-UHFFFAOYSA-N
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Description

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound characterized by the presence of anthraquinone and biphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride with 4-amino-[1,1’-biphenyl]-4-yl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and anthraquinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, biphenyl derivatives, and reduced anthracene compounds .

Scientific Research Applications

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4’-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)-[1,1’-biphenyl]-4-yl]-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of anthraquinone and biphenyl moieties, which confer specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24N2O8S2/c43-37-27-7-1-3-9-29(27)39(45)35-31(37)11-5-13-33(35)51(47,48)41-25-19-15-23(16-20-25)24-17-21-26(22-18-24)42-52(49,50)34-14-6-12-32-36(34)40(46)30-10-4-2-8-28(30)38(32)44/h1-22,41-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEZTZCARNSPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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